3-Methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a heterocyclic compound that features a unique structure combining a quinoline core with an oxazole ring and a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with an oxazole precursor under acidic or basic conditions. The thiophene ring is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Triazoloquinazolinones: Nitrogen-rich fused heterocyclic compounds with significant biological activities, such as antihypertensive and antitumor properties.
Oxadiazole Derivatives: Compounds containing oxadiazole rings, known for their nematocidal and other biological activities.
Uniqueness
3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its combination of a quinoline core with an oxazole ring and a thiophene substituent. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-methyl-4-thiophen-2-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C15H14N2O2S/c1-8-12-14(11-6-3-7-20-11)13-9(4-2-5-10(13)18)16-15(12)19-17-8/h3,6-7,14,16H,2,4-5H2,1H3 |
InChI Key |
QDMHWERSXWPYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC=CS4 |
Origin of Product |
United States |
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